

Spectroscopic Profile of Albene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Albene

Cat. No.: B11944014

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Albene**, a sesquiterpenoid of interest in natural product chemistry. The information presented herein is intended to support identification, characterization, and further research into the properties and potential applications of this compound.

Chemical Structure and Properties

- IUPAC Name: (1S,2S,6S,7R)-2,6-dimethyltricyclo[5.2.1.0^{2,6}]dec-3-ene
- Molecular Formula: C₁₂H₁₈[\[1\]](#)[\[2\]](#)
- Molecular Weight: 162.27 g/mol [\[1\]](#)[\[2\]](#)
- CAS Number: 38451-64-8[\[1\]](#)[\[2\]](#)

Spectroscopic Data Summary

While comprehensive, publicly available datasets for **Albene** are limited, the following tables summarize the expected and reported spectroscopic characteristics based on its structure and available information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative ^1H and ^{13}C NMR data for **Albene** are not readily available in public spectral databases. However, based on the chemical structure, which contains both sp^3 (alkane) and sp^2 (alkene) hybridized carbon atoms, the following characteristic chemical shifts can be anticipated.

Table 1: Predicted ^1H and ^{13}C NMR Chemical Shifts for **Albene**

Atom Type	Predicted ^1H Chemical Shift (ppm)	Predicted ^{13}C Chemical Shift (ppm)
Vinyllic ($=\text{C}-\text{H}$)	4.5 - 6.5	100 - 150
Allylic ($\text{C}-\text{C}=\text{C}$)	1.6 - 2.5	20 - 40
Aliphatic ($\text{C}-\text{H}$)	0.8 - 2.0	10 - 50
Methyl ($-\text{CH}_3$)	0.8 - 1.2	15 - 25

Infrared (IR) Spectroscopy

Vapor phase IR spectra for **Albene** are available, indicating characteristic absorptions for its functional groups.[2]

Table 2: Characteristic Infrared (IR) Absorption Bands for **Albene**

Functional Group	Vibrational Mode	Expected Wavenumber (cm^{-1})
C-H (alkene)	Stretching	3000 - 3100
C-H (alkane)	Stretching	2850 - 3000
C=C (alkene)	Stretching	1640 - 1680
C-H	Bending	1350 - 1480

Mass Spectrometry (MS)

GC-MS data for **Albene** is available through the NIST WebBook.[1] The mass spectrum is characterized by a molecular ion peak and a series of fragment ions.

Table 3: Mass Spectrometry Data for **Albene**

m/z	Relative Intensity	Proposed Fragment
162	Present	[M] ⁺ (Molecular Ion)
Various	Various	Fragmentation pattern typical of cyclic alkenes, often involving retro-Diels-Alder reactions and loss of alkyl groups.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data specifically for **Albene** are not widely published. However, the following represents standard methodologies for the analysis of sesquiterpenoids like **Albene**.

NMR Spectroscopy Protocol (General for Terpenoids)

- Sample Preparation: Dissolve approximately 5-10 mg of purified **Albene** in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum using a standard pulse sequence.
 - Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.

- Typical parameters include a spectral width of 200-220 ppm and a significantly larger number of scans compared to the ^1H NMR experiment to compensate for the lower natural abundance and sensitivity of the ^{13}C nucleus.
- Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ^1H and 77.16 ppm for ^{13}C (for CDCl_3).

Infrared (IR) Spectroscopy Protocol (General for Volatile Natural Products)

- Sample Preparation: For vapor phase IR, introduce a small amount of purified **Albene** into a gas cell. Alternatively, for analysis as a thin film, dissolve a small amount of the sample in a volatile solvent (e.g., hexane), deposit a drop onto a KBr or NaCl plate, and allow the solvent to evaporate.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty gas cell or the clean salt plate.
 - Record the sample spectrum over the range of 4000-400 cm^{-1} .
 - Co-add a sufficient number of scans to obtain a high-quality spectrum.
- Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

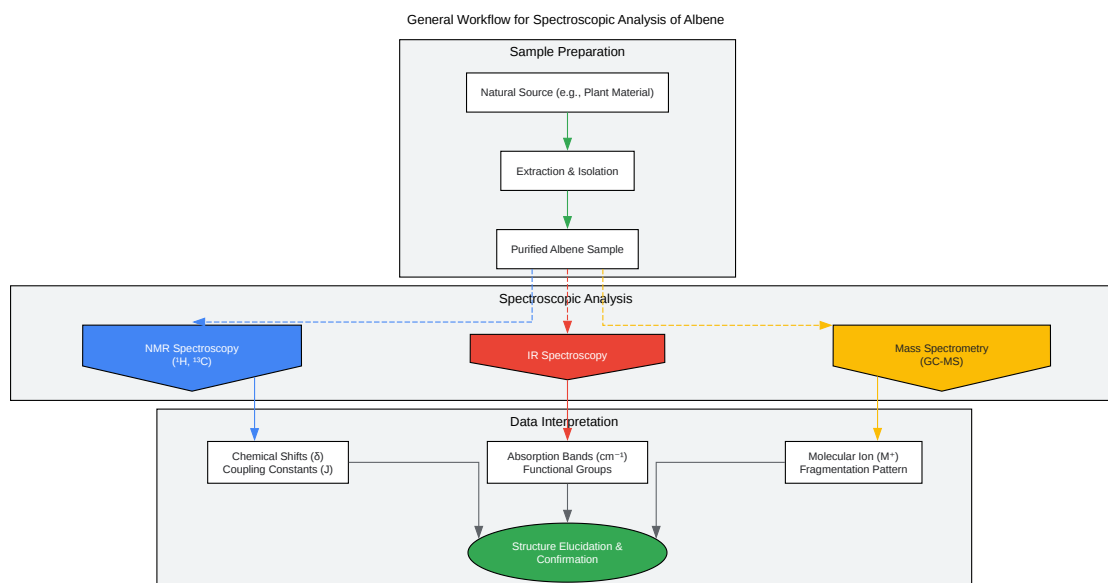
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol (General for Sesquiterpenes)

- Sample Preparation: Prepare a dilute solution of **Albene** (e.g., 10-100 $\mu\text{g/mL}$) in a volatile solvent such as hexane or ethyl acetate.
- Instrumentation: Employ a gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or ion trap analyzer).

- GC Conditions:
 - Column: Use a non-polar capillary column (e.g., DB-5ms, HP-5ms).
 - Injector: Set to a temperature of 250°C in splitless or split mode.
 - Oven Program: A typical temperature program would start at a low temperature (e.g., 50-60°C), hold for a few minutes, and then ramp up to a final temperature of 250-280°C.
 - Carrier Gas: Use helium at a constant flow rate.
- MS Conditions:
 - Ionization: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 400.
- Data Analysis: Identify the peak corresponding to **Albene** in the total ion chromatogram. Analyze the corresponding mass spectrum to determine the molecular ion and fragmentation pattern. Compare the obtained spectrum with library data (e.g., NIST) for confirmation.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like **Albene**.



[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of **Albene**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Albene [webbook.nist.gov]
- 2. Albene | C₁₂H₁₈ | CID 11084199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of Albene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b11944014#spectroscopic-data-nmr-ir-ms-of-albene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com